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Spiro[azetidine-3,2'-chromane]-4'-one

Cat. No.: B3224744
CAS No.: 1237171-28-6
M. Wt: 189.21
InChI Key: FSXOWOYOGDSZJW-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Medicinal Chemistry and Organic Synthesis

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly utilized in drug discovery and organic synthesis due to their unique structural and chemical properties. nih.gov Their inherent three-dimensionality allows for a departure from the "flatland" of traditional aromatic, sp²-rich compounds, which often correlates with improved physicochemical and pharmacokinetic profiles. tandfonline.combldpharm.com

The introduction of a spirocyclic core into a molecule offers several key advantages:

Enhanced Three-Dimensionality: The quaternary spiro-carbon atom forces the connected rings into perpendicular orientations, creating a well-defined three-dimensional shape. bldpharm.com This increased fraction of sp³-hybridized carbons (Fsp³) is often linked to higher clinical success rates for drug candidates. tandfonline.combldpharm.com

Conformational Rigidity: The rigid nature of the spirocyclic system locks the conformation of the molecule. tandfonline.com This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. enamine.net

Improved Physicochemical Properties: Compared to their non-spirocyclic or planar counterparts, spirocycles can lead to improved solubility, reduced lipophilicity, and better metabolic stability. tandfonline.combldpharm.com

Novelty and Intellectual Property: The structural novelty of spirocyclic systems provides an opportunity to explore new chemical space and secure new intellectual property, enabling the development of novel lead structures. acs.org

Vectorial Orientation: The rigid framework allows for precise spatial orientation of functional groups and substituents, which can be optimized to enhance binding interactions with a target protein and improve selectivity. tandfonline.com

These favorable attributes have led to the incorporation of spirocyclic motifs in a variety of approved drugs and clinical candidates, cementing their role as privileged structures in medicinal chemistry. acs.orgnih.gov

Table 1: Advantages of Spirocyclic Scaffolds in Drug Design

Feature Description Reference
Increased Fsp³ Character The quaternary spiro-carbon increases the ratio of sp³ to sp² hybridized carbons, moving away from flat, planar structures. This is generally associated with improved clinical success. tandfonline.combldpharm.com
Conformational Constraint The rigid framework reduces the number of accessible conformations, which can decrease the entropy loss upon binding to a target, enhancing potency. tandfonline.comenamine.net
Improved Selectivity The defined three-dimensional arrangement of substituents can lead to more specific interactions with a target receptor, reducing off-target effects. bldpharm.comacs.org
Enhanced Drug-like Properties Introduction of a spirocycle can favorably modulate physicochemical properties such as solubility and metabolic stability. tandfonline.com
Access to Novel Chemical Space Spirocycles provide unique and novel molecular architectures, offering opportunities for new intellectual property. nih.govacs.org

Overview of Azetidine (B1206935) and Chromane (B1220400) Pharmacophores in Bioactive Compounds

The Spiro[azetidine-3,2'-chromane]-4'-one scaffold is composed of two key heterocyclic pharmacophores: azetidine and chroman-4-one. Both are recognized for their presence in biologically active molecules and their ability to confer desirable properties in drug design.

Azetidine: The azetidine ring is a four-membered, nitrogen-containing saturated heterocycle. enamine.net Once considered primarily as a strained and reactive entity, it is now recognized as a valuable building block in medicinal chemistry. nih.govlifechemicals.com Its small size and polarity make it an attractive alternative to more common five- and six-membered rings like pyrrolidine (B122466) or piperidine. nih.gov The incorporation of an azetidine moiety can:

Serve as a rigid linker that limits conformational flexibility. enamine.netpharmablock.com

Improve aqueous solubility and other key physicochemical properties.

Act as a bioisosteric replacement for other groups, providing new vectors for substitution and interaction with biological targets. nih.gov

Exhibit significant biological activities, with azetidine-2-ones (β-lactams) being a cornerstone of antibacterial therapy. lifechemicals.com

Recent research has highlighted the potential of azetidine-containing compounds as potent inhibitors for various biological targets, including STAT3 in cancer therapy. nih.gov

Chromane: The chromane ring system, specifically the chroman-4-one (or dihydro-4H-1-benzopyran-4-one) core, is a prominent scaffold found in a wide array of natural products, particularly flavonoids. nih.gov This bicyclic structure, consisting of a benzene (B151609) ring fused to a dihydropyran ring, is associated with a broad spectrum of pharmacological activities. nih.gov Chroman-4-one derivatives have been investigated for their potential as:

Anticancer agents. nih.govacs.org

Antimicrobial and antifungal agents. nih.gov

Anti-HIV agents. nih.gov

Sirtuin inhibitors, which are targets for aging-associated diseases. acs.orgacs.org

The chromanone scaffold serves as a versatile template for designing new therapeutic agents, with its biological profile being highly dependent on the substitution pattern around the core structure. nih.govacs.org

Table 2: Bioactive Compounds Featuring Azetidine or Chromane Scaffolds

Scaffold Compound Example Biological Relevance/Target Reference
Azetidine Azelnidipine Calcium channel blocker (antihypertensive) enamine.net
Azetidine (R)-azetidine-2-carboxamides STAT3 inhibitors (potential anticancer agents) nih.gov
Azetidine Ezetimibe (contains azetidin-2-one) Cholesterol absorption inhibitor lifechemicals.com
Chromane Calanolide A (a coumarin (B35378) derivative) Anti-HIV agent nih.gov
Chromane Chroman-4-one derivatives SIRT2 inhibitors acs.orgacs.org
Chromane Taxifolin (a flavonoid) Natural product with diverse biological activities nih.gov

Research Trajectory of this compound and Related Architectures

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural design aligns with current trends in medicinal chemistry that focus on creating complex, three-dimensional molecules by combining known pharmacophores. sigmaaldrich.com The research trajectory for this class of compounds can be inferred from the active investigation into closely related spirocyclic systems that also merge a heterocyclic amine with a chromane or similar bicyclic core.

The synthesis of such spiro-heterocycles is a field of active development, often involving cycloaddition reactions or multi-component condensation strategies. nih.govresearchgate.net For instance, research into related architectures demonstrates the chemical feasibility and biological interest in these complex scaffolds:

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as potent inhibitors of acetyl-CoA carboxylase (ACC), a target for metabolic diseases. nih.gov

Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have been developed through diastereoselective synthesis and shown to possess significant antimicrobial and antioxidant activities. nih.gov

Spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones have been synthesized and found to exhibit antibacterial, antifungal, and anti-breast cancer activities, highlighting the potential of merging the azetidinone ring with other heterocyclic systems in a spirocyclic fashion. nih.govresearchgate.net

Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s , another class of spiro-azetidines, have shown excellent activity against Mycobacterium tuberculosis. mdpi.com

These examples underscore a clear research trend: the deliberate construction of novel spirocyclic systems to generate drug-like molecules with enhanced potency and selectivity. The synthesis of this compound and its derivatives represents a logical next step in this trajectory, aiming to harness the combined benefits of the rigid spiro-linker, the polar azetidine ring, and the biologically active chromanone core.

Table 3: Research on Structurally Related Spirocyclic Compounds

Compound Class Synthetic Highlight / Method Reported Biological Activity / Significance Reference
Spiro[chroman-2,4'-piperidin]-4-one Multi-step synthesis from substituted phenols and piperidone derivatives. Potent acetyl-CoA carboxylase (ACC) inhibitors. nih.gov
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Acid-catalyzed condensation of styryl-dihydropyrimidinones with resorcinols. Antimicrobial and antioxidant agents. nih.gov
Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione Staudinger ketene-imine cycloaddition reaction. Antibacterial, antifungal, and anti-breast cancer activity. nih.govresearchgate.net
Spiro[azetidine-3,3'-indoline]-2,2'-diones Copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. Provides access to densely functionalized chiral spiro compounds. nih.gov
Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s Multi-step synthesis involving construction of the furo-pyrimidine core followed by spirocyclization. High in-vitro activity against M. tuberculosis. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B3224744 Spiro[azetidine-3,2'-chromane]-4'-one CAS No. 1237171-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3H-chromene-2,3'-azetidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-9-5-11(6-12-7-11)14-10-4-2-1-3-8(9)10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXOWOYOGDSZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC13CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro Azetidine 3,2 Chromane 4 One and Analogues

Retrosynthetic Analysis of the Spiro[azetidine-3,2'-chromane]-4'-one Core Structure

A retrosynthetic analysis of the this compound core structure reveals several potential bond disconnections that inform viable forward synthetic strategies. The most logical primary disconnection occurs at the spirocyclic center, separating the molecule into precursors for the azetidine (B1206935) ring and the chromane-4-one moiety.

One approach involves disconnecting the C-N and C-C bonds of the azetidine ring, suggesting a [2+2] cycloaddition. This pathway retrosynthetically yields a chromane-4-one-derived imine and a ketene (B1206846) precursor. This strategy is particularly attractive as it forms the four-membered ring in a single, often stereoselective, step.

Alternatively, disconnecting one of the C-C bonds adjacent to the spiro-carbon within the azetidine ring points towards an intramolecular cyclization or annulation strategy. This would start from a chromane-4-one derivative bearing a suitably functionalized side chain at the C2 position, primed for ring closure.

For the chromane-4-one portion, a key disconnection is the ether linkage, leading back to a 2-hydroxy-substituted aromatic ketone and a two-carbon unit. A different approach involves an intramolecular cyclization of a 2-(allyloxy)aryl precursor, a modern and efficient method for constructing the chromane (B1220400) ring system. nih.gov These disconnections form the basis for the synthetic methodologies discussed below.

Ring-Closing Reactions for Azetidine Moiety Formation

The formation of the strained four-membered azetidine ring, especially at a spirocyclic center, requires specialized and efficient cyclization methods.

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone for the synthesis of β-lactams (azetidin-2-ones), which are close structural relatives of azetidines. wikipedia.org This methodology has been successfully applied to the synthesis of complex spiro-β-lactams. rsc.orgresearchgate.net In a typical procedure, a ketene, often generated in situ from an acyl chloride and a tertiary amine, reacts with an imine to form the azetidin-2-one (B1220530) ring. rsc.org

A notable application of this strategy is the synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones. rsc.org In this case, Schiff bases derived from isatin (B1672199) react with ketenes generated from substituted acetic acids in the presence of oxalyl chloride. rsc.org The diastereoselectivity of this cycloaddition can be influenced by the mode of ketene generation, allowing for the selective formation of either cis- or trans-isomers. rsc.org

Table 1: Examples of Staudinger Cycloaddition for Spiro-β-Lactam Synthesis
Imine PrecursorKetene SourceKey ConditionsProduct TypeReference
Isatin-derived Schiff BaseSubstituted Acetic Acid / Oxalyl ChlorideTriethylamine, CH₂Cl₂Spiro[azetidine-2,3′-indoline]-2′,4-dione rsc.org
Xanthene-derived ImineXanthene-9-carboxylic acidTosyl Chloride, TriethylamineSpiro[azetidine-3,9′-xanthen]-2-one rsc.org
3-Imino-2-oxindoles2-Diazo-1,2-diphenylethanoneDry Benzene (B151609), HeatSpiro[azetidine-2,3ʹ-indoline]-2ʹ,4-diones researchgate.net

For the target molecule, this would involve the cycloaddition of a ketene with an exocyclic imine at the C2 position of a chromane-4-one. Subsequent reduction of the β-lactam carbonyl group would furnish the final azetidine ring.

Annulation reactions provide a powerful alternative for constructing the spiroazetidine core, often involving intramolecular ring-closing events. These methods build the azetidine ring onto the pre-formed chromane system.

One advanced strategy is the use of catalytic enantioselective intramolecular C-C bond formation. For instance, spirocyclic azetidine oxindoles have been synthesized with high enantioselectivity through a phase-transfer-catalyzed cyclization. acs.org This process involves the initial formation of an N-H insertion product from a diazo isatin, which then undergoes base-mediated, catalyst-controlled cyclization to form the spiro-azetidine ring. acs.org

Metal-catalyzed domino or cascade reactions are also prominent. Rhodium(III)-catalyzed domino annulations of N-(pivaloyloxy)acrylamides with diazo-oxindoles have been shown to produce spiro-oxindole pyrrolone products with excellent regioselectivity. rsc.org Although this yields a five-membered ring, the principle of metal-catalyzed carbene insertion followed by intramolecular cyclization is directly applicable to the construction of four-membered spiroazetidines. rsc.org Another relevant approach is the silver-catalyzed 1,3-dipolar cycloaddition of azomethine ylides to oxetane/azetidine-based dipolarophiles to create complex spirocyclic systems. whiterose.ac.ukresearchgate.netamanote.com

Table 2: Annulation Strategies for Spiro-Heterocycle Synthesis
StrategyCatalyst/ReagentPrecursorsProduct TypeReference
Phase-Transfer CatalysisChiral Cinchona Alkaloid-derived CatalystDiazo Isatin derivativesSpiro[azetidine-3,3′-indoline]-2,2′-dione acs.org
Domino AnnulationRh(III) ComplexN-(pivaloyloxy)acrylamides, Diazo-oxindolesSpiro-oxindole Pyrrolone rsc.org
1,3-Dipolar CycloadditionAg₂O / DBUImines, Azetidine/Oxetane DipolarophilesSpiro (azetidine/oxetane)-pyrrolidine whiterose.ac.ukresearchgate.net

Chromane Ring Construction Methodologies

The synthesis of the chromane-4-one ring can be achieved through both classical cyclocondensation reactions and modern metal-catalyzed cyclizations.

The condensation of phenols with ketones is a fundamental method for creating polyphenol structures and can be adapted for the synthesis of chromane rings. google.com A common pathway for chroman-4-one synthesis involves the intramolecular cyclization of a 2-hydroxyacetophenone (B1195853) derivative. For instance, the reaction of a 2-hydroxyacetophenone with an appropriate aldehyde or ketone derivative can lead to a chalcone (B49325) intermediate, which then undergoes intramolecular Michael addition to close the ring, forming the chroman-4-one structure.

To apply this to the target spirocycle, one could envision a strategy starting with a 2-hydroxyacetophenone that is elaborated with a precursor to the azetidine ring. Subsequent acid- or base-catalyzed intramolecular cyclization would then form the chromane-4-one moiety, completing the spirocyclic framework.

Modern synthetic chemistry offers highly efficient metal-catalyzed routes to functionalized chroman-4-ones. These methods often proceed under mild conditions with high functional group tolerance. nih.gov

A prominent strategy involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. nih.gov This process can be initiated by various radical precursors under metal-free conditions or using catalysts based on silver, iridium, or other transition metals. nih.gov For example, a silver-catalyzed cascade decarboxylative cyclization between 2-(allyloxy)arylaldehydes and α-oxocarboxylic acids provides direct access to carbonyl-incorporated chroman-4-ones. nih.gov

Palladium-catalyzed reactions have also been developed. One sophisticated method involves a palladium-catalyzed intramolecular aryloxycarbonylation, which proceeds through a ring-opening and ring-closing cascade to convert 3-iodochromones into chroman-2,4-diones in the presence of carbon monoxide and an amine. acs.org Copper-catalyzed intramolecular additions of aldehydes to ketones have also been established for synthesizing chromans that bear a tertiary alcohol, showcasing the versatility of metal catalysis in this field. nih.gov

Table 3: Metal-Catalyzed Syntheses of Chroman-4-one Derivatives
CatalystReaction TypePrecursorsProduct TypeReference
Silver NitrateCascade Decarboxylation-Cyclization2-(allyloxy)arylaldehydes, Aliphatic acidsAlkylated Chroman-4-ones nih.gov
Iridium ComplexVisible-Light-Induced Cascade Annulation2-(allyloxy)arylaldehydes, Difluoroacetic acidsDifluoroalkylated Chroman-4-ones nih.gov
Palladium(II) AcetateIntramolecular Aryloxycarbonylation3-Iodochromone, CO, AminesChroman-2,4-diones acs.org
Copper/NHCIntramolecular Aldehyde-Ketone AdditionAldehyde-ketone substratesChroman-3-ols nih.gov

One-Pot and Multi-Component Synthetic Protocols for this compound

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies, allowing for the construction of complex molecules from simple precursors in a single procedural step. This approach minimizes waste, reduces reaction times, and simplifies purification processes.

A notable one-pot, three-component synthesis has been developed for novel 1-[(1H-benzoimidazol-2-yl)amino]-2'-phenylspiro[azetidine-4,4'-[4H]chroman]-2-ones, which are structurally related to this compound. tubitak.gov.tr This reaction involves the condensation of substituted 2-hydrazino benzimidazole, flavanone (B1672756) (a chromanone derivative), and an acetyl chloride in an ionic liquid medium. tubitak.gov.tr This method demonstrates the feasibility of assembling the spiro[azetidine-chroman] core through a convergent approach.

The principles of MCRs are widely applicable to the synthesis of various spiro-heterocycles. For instance, an efficient three-component condensation of aldehydes, barbituric acids, and 3-bromo-4-hydroxy-2H-chromen-2-one has been used to produce spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones. nih.gov Similarly, four-component domino reactions have been employed to create versatile multicyclic spirooxindole pyran scaffolds under mild conditions. rsc.org These examples underscore the power of MCRs in generating molecular diversity and complexity from readily available starting materials, a strategy directly applicable to the synthesis of diverse this compound analogues.

A general approach for the synthesis of the target scaffold could involve the reaction between a chromanone derivative, an amine, and a suitable three-carbon synthon that can form the azetidine ring, all combined in a single reaction vessel. The Staudinger ketene-imine cycloaddition, a powerful tool for β-lactam (azetidin-2-one) synthesis, has been adapted into a one-pot protocol for producing bis-aryl spiro[azetidine-2,3′-indoline]-2′,4-diones from substituted acetic acids and Schiff bases. nih.gov This suggests that a similar strategy, reacting a chromanone-derived imine with a ketene generated in situ, could provide a direct route to the spiro[azetidine-chromane] core.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce the environmental impact of chemical processes. Key aspects include the use of safer solvents, minimizing energy consumption, and employing catalyst-free reactions.

Ionic liquids (ILs) have emerged as green alternative solvents to volatile organic compounds due to their low vapor pressure, high thermal stability, and recyclability. tubitak.gov.tr They can also act as catalysts, enhancing reaction rates and selectivity.

The one-pot, three-component synthesis of benzoimidazolyl-spiro[azetidine-chroman] derivatives was successfully performed in 1-butyl-3-methyl-1-imidazolium hexafluorophosphate (B91526) ([bmim]PF6), an ionic liquid. tubitak.gov.tr This approach not only facilitates a fast and efficient reaction with excellent yields (90-95%) but also aligns with green chemistry principles as the ionic liquid can be recycled and reused. tubitak.gov.tr The use of ILs as catalysts has been demonstrated in other multi-component syntheses, such as the preparation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives, where Brønsted acidic ionic liquids proved highly effective. nih.gov DFT calculations have shown that the acidic proton of imidazolium-based ionic liquids can interact with reactants, increasing their nucleophilicity and thus catalyzing the reaction. sci-hub.se

Table 1: Comparison of Conventional vs. Ionic Liquid Mediated Synthesis for Spiro[azetidine-chroman] Analogues

ParameterConventional MethodIonic Liquid ([bmim]PF6) Method tubitak.gov.tr
SolventVolatile Organic Solvents (e.g., Dioxane, Toluene)1-butyl-3-methyl-1-imidazolium hexafluorophosphate
YieldOften moderateExcellent (90-95%)
Reaction TimeCan be lengthyReduced
Environmental ImpactHigher (use of VOCs)Lower (recyclable solvent, low volatility)
CatalystMay require external catalystSolvent can also act as catalyst

Developing synthetic routes that proceed without a catalyst is a primary goal of green chemistry, as it eliminates the need for often toxic and expensive metals and simplifies product purification.

Several catalyst-free, multi-component reactions for synthesizing complex heterocycles have been reported. For instance, a four-component domino reaction for creating multicyclic spirooxindole pyrans proceeds under mild, catalyst-free conditions. rsc.org The key advantages of this method include its operational simplicity, easy workup, and the avoidance of tedious purification steps like column chromatography. rsc.org Similarly, a catalyst-free, three-component reaction has been developed for the synthesis of amidinomaleimides, which proceeds under mild conditions and is amenable to aqueous solvents. nih.gov The mechanism for such reactions can involve the formation of highly reactive intermediates, such as enamines, which then undergo cycloaddition, driven to completion by the expulsion of a stable molecule like nitrogen gas. nih.gov

These successful catalyst-free approaches for other spirocyclic systems provide a strong precedent for developing a sustainable synthesis of this compound, potentially via a domino reaction involving a chromanone derivative, an amine, and a suitable electrophile under neutral heating conditions.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. The synthesis of specific enantiomers and diastereomers of this compound requires advanced stereoselective methods. The spirocyclic nature of the target compound presents at least one stereogenic spiro-carbon, with additional stereocenters possible on the azetidine ring.

A key strategy for controlling stereochemistry is the Staudinger ketene-imine cycloaddition. Research on the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones demonstrated that the diastereoselectivity of the reaction could be reversed simply by altering the reaction protocol from a two-step to a one-pot procedure. nih.gov This highlights the sensitivity of the stereochemical outcome to reaction conditions, providing a handle to selectively form different diastereomers. nih.gov

For enantioselective synthesis, chiral catalysts or chiral starting materials are employed. A highly flexible and stereoselective synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, yielding products with excellent enantiomeric excess (>98% e.e.). nih.gov This method bypasses the use of toxic diazo intermediates and allows for the construction of the core azetidine ring with high stereocontrol. nih.gov Another powerful technique is the 1,3-dipolar cycloaddition. The synthesis of oxetane/azetidine-pyrrolidino isoindolone spirocycles was achieved via a silver-catalyzed 1,3-dipolar cycloaddition that was both regio- and stereospecific, affording a single cycloadduct product. researchgate.netwhiterose.ac.uk

Furthermore, density functional theory (DFT) studies can be employed to investigate the mechanism and predict the regio- and stereoselectivity of cycloaddition reactions, as demonstrated in the synthesis of spirooxindole derivatives. rsc.org Such computational insights can guide the rational design of experiments to favor the formation of a desired stereoisomer.

Table 2: Methodologies for Stereoselective Synthesis of Azetidine-Containing Spirocycles

MethodologyStereochemical ControlKey FeaturesReference Example
Staudinger CycloadditionDiastereoselectiveReversal of diastereoselectivity possible by changing reaction conditions (e.g., one-pot vs. two-step).Spiro[azetidine-2,3′-indoline]-2′,4-diones nih.gov
Gold-Catalyzed Oxidative CyclizationEnantioselectiveUses chiral sulfonamides as starting materials to induce high enantiomeric excess (>98% e.e.).Chiral Azetidin-3-ones nih.gov
Silver-Catalyzed 1,3-Dipolar CycloadditionRegio- and StereospecificReaction of an imine with a dipolarophile yields a single cycloadduct stereoisomer.Oxetane/Azetidine-pyrrolidino isoindolone spirocycles researchgate.net
[3+2] CycloadditionRegio- and StereoselectiveCan be guided by DFT studies to achieve desired endo/exo selectivity.Spirooxindole pyrrolidine (B122466) fused chromenes rsc.org

Molecular Target Identification and Mechanistic Elucidation of Spiro Azetidine 3,2 Chromane 4 One

Protein-Ligand Interaction Studies

The unique three-dimensional structure of spirocyclic scaffolds, such as that of Spiro[azetidine-3,2'-chromane]-4'-one, makes them attractive candidates in drug discovery. Their rigid frameworks allow for precise orientation of functional groups, facilitating specific interactions with biological targets.

Inhibition of MDM2-p53 Interaction by this compound Scaffolds

The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a critical regulatory point in cell cycle control and apoptosis. Inhibition of this interaction can reactivate p53, triggering cell death in cancer cells where p53 is wild-type but its function is suppressed by MDM2 overexpression.

While extensive research has focused on developing small molecules to block the MDM2-p53 interaction, there is no direct scientific literature demonstrating the inhibitory activity of the specific this compound scaffold. However, related spiro-oxindole and spiropyrrolidine scaffolds have shown significant promise. For instance, 3,3'-spirocyclopentene oxindole (B195798) derivatives have been identified as potent inhibitors of the MDM2-p53 interaction, with IC₅₀ values as low as 3.1 nM in in vitro assays. nih.gov These compounds were shown to activate p53 in cancer cell lines with wild-type p53 status. nih.gov Similarly, novel spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds have been developed as chemically stable and orally active MDM2-p53 inhibitors. nih.gov Further studies on spiropyrazoline oxindoles identified compounds capable of inhibiting both MDM2-p53 and MDM4-p53 interactions in the nanomolar range. unisi.itresearchgate.net These findings suggest that spirocyclic structures are a viable framework for developing MDM2 inhibitors, though the potential of the specific this compound scaffold in this context remains to be explored.

Modulation of Histone Deacetylase (HDAC) Activity by Spirochromanone Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. mdpi.com HDAC inhibitors have emerged as an important class of anti-cancer agents. nih.gov

Spirochromanone derivatives have been investigated as potential HDAC inhibitors. A study on spiro[chromane-2,4'-piperidine]hydroxamic acid derivatives demonstrated their ability to inhibit HDAC enzymes. nih.gov The research aimed to create highly potent compounds by modifying the cycloamine portion of the spiro-scaffold. nih.gov While specific data for this compound is not available, the activity of related compounds underscores the potential of the spirochromanone core as a scaffold for HDAC inhibition. For comparison, other complex structures, such as ferrocene-containing derivatives, have also been designed as HDAC inhibitors, with some showing IC₅₀ values in the sub-micromolar range against specific HDAC isoforms. mdpi.com

Inhibitory Activity of Selected HDAC Inhibitors
CompoundTargetActivity (IC₅₀)Cell Line
nih.gov-Shogaol Derivative (5j)HDACs8.09 µMHeLa
nih.gov-Shogaol Derivative (5j)HDACs9.65 µMHCT116
Ferrocene Conjugate (33e)HDAC10.197 µMN/A
Fc-SelSAHDACs14.8 nMHeLa

Acetyl-CoA Carboxylase (ACC) Inhibition by Related Spirochromane Systems

Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism, catalyzing the formation of malonyl-CoA. As such, it is a target for therapeutics aimed at metabolic disorders.

Research has identified spiro[chroman-2,4'-piperidin]-4-one derivatives as potent inhibitors of ACC. nih.gov Several compounds in this class exhibit ACC inhibitory activity in the low nanomolar range. nih.gov The structure-activity relationship (SAR) has been explored, indicating that modifications to the spirochromane framework can significantly impact potency. nih.gov Additionally, some of these compounds have been shown to interfere with the mRNA expression levels of genes involved in the fatty acid synthesis process, including ACC. nih.gov This highlights the potential of spirochromane systems as regulators of lipid metabolism.

Inhibitory Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives Against ACC
CompoundACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)
Compound 38jData Not AvailableData Not Available
Compound B14Interfered with ACC mRNA expression

Data for specific IC50 values for compound 38j were noted as being in the low nanomolar range but not explicitly provided in the source abstract. nih.gov

Activity Against Other Identified Biological Targets (e.g., Antimicrobial, Antiviral Agents)

The this compound scaffold and its relatives have been evaluated against a variety of other biological targets, demonstrating a broad spectrum of potential therapeutic applications.

Antiviral Activity: Structurally related spiro-azetidine compounds have shown significant antiviral properties. A series of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives were identified as potent fusion inhibitors of the Respiratory Syncytial Virus (RSV), with the lead compound exhibiting an EC₅₀ value of 0.8 nM. nih.gov Other spiro-annulated compounds have demonstrated inhibitory activity against adenovirus C5. nih.gov

Antimicrobial Activity: Spirocyclic compounds are recognized as promising scaffolds for antimicrobial drug design. Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown both antibacterial and antifungal activities. researchgate.netscilit.com Studies on spiro[chromanone-2,4'-piperidine]-4-one derivatives revealed excellent inhibitory activity against various pathogenic bacteria, with EC₅₀ values ranging from 0.78 to 3.48 µg/mL. nih.gov The mechanism for some of these compounds involves the inhibition of fatty acid synthesis. nih.gov Furthermore, diastereomers of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL. nih.gov Spiropyrrolidines linked to a chroman-4-one moiety also show potent activity, with MIC values against B. subtilus and S. epidermis as low as 32 µg/mL. mdpi.com Additionally, spirocyclic azetidines equipped with a nitrofuran warhead have demonstrated excellent activity against Mycobacterium tuberculosis. mdpi.com

Antimicrobial and Antiviral Activity of Related Spiro Compounds
Compound ClassTarget Organism/VirusActivity (EC₅₀ / MIC)
3,3′-Spiro[azetidine]-2-oxo-indoline (14h)Respiratory Syncytial Virus (RSV)EC₅₀: 0.8 nM
Spiro[chromanone-2,4'-piperidine] (B14)Various pathogenic bacteriaEC₅₀: 0.78 - 3.48 µg/mL
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-oneGram-positive/negative bacteriaMIC: down to 2 µg/mL
Spiropyrrolidine-chroman-4-one (4a-d)B. subtilus, S. epidermisMIC: 32 µg/mL
Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dioneBacterial and fungal strainsMIC: 6.25 - 12.5 µg/mL

Enzyme Kinetics and Inhibition Mechanisms of Action

Understanding the kinetic profile of an inhibitor is crucial for elucidating its mechanism of action. Enzyme inhibition can be broadly classified as competitive, noncompetitive, or uncompetitive, each producing a distinct pattern on kinetic plots such as the Lineweaver-Burk plot. khanacademy.orglibretexts.org

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). ucdavis.edu

Noncompetitive inhibition involves the inhibitor binding to a site other than the active site. It can bind to either the free enzyme or the enzyme-substrate complex, reducing the Vmax without changing the Km. libretexts.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. ucdavis.edu

For the spirochromanone derivatives targeting enzymes like HDAC and ACC, detailed kinetic studies would be necessary to determine their specific mechanism. For example, by measuring the reaction rates at various substrate and inhibitor concentrations, one could generate Lineweaver-Burk plots. nih.gov The resulting pattern of intersecting or parallel lines would reveal whether a spirochromanone inhibitor acts competitively, noncompetitively, or uncompetitively against its target enzyme, providing insight into its binding mode and facilitating further optimization. nih.govresearchgate.net

Receptor Binding Affinity and Selectivity Studies

Beyond enzymatic targets, spirochromane derivatives have been investigated for their affinity towards various G protein-coupled receptors (GPCRs).

Research on spiro[chromene-2,4′-piperidine]s identified them as potent and selective partial agonists for the 5-HT₂C serotonin (B10506) receptor, a target for treating CNS disorders. nih.gov Molecular docking studies suggest these compounds occupy the orthosteric pocket of the receptor. nih.gov Another related scaffold, spiro[ nih.govbenzopyran-1,1′-cyclohexane], has been shown to exhibit low nanomolar binding affinity for the σ₁ receptor, an interesting target for neurological disorders and pain. jmbfs.org Furthermore, a derivative of spiro[chromane-2,4'-piperidine] was identified as a potent GPR119 agonist with an EC₅₀ of 54 nM, positioning it as a potential treatment for type 2 diabetes. clockss.org

Receptor Binding Affinity of Related Spirochromane Derivatives
Compound ClassReceptor TargetAffinity/Potency (Kᵢ / EC₅₀)
Spiro[chromene-2,4′-piperidine] (8)5-HT₂C ReceptorEC₅₀: 103 nM (for analog 1)
Spiro[ nih.govbenzopyran-1,1′-cyclohexane] (cis-4b)σ₁ ReceptorKᵢ: 5.4 nM
Spiro[chromane-2,4'-piperidine] derivative (1)GPR119EC₅₀: 54 nM

These studies collectively demonstrate the versatility of the spirochromane scaffold in interacting with a diverse range of biological receptors, suggesting a broad potential for therapeutic development.

Cell-Based Research Models for Efficacy Assessment

The evaluation of novel chemical entities in cell-based models is a foundational step in drug discovery, providing initial insights into their potential therapeutic efficacy. For the this compound scaffold, while direct studies on the parent compound are limited, research on closely related analogues offers a predictive glimpse into its biological activity profile. These studies utilize a variety of established cell-based assays to determine cytotoxicity, antiproliferative effects, and antimicrobial potential.

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

Cytotoxicity assays are crucial for identifying compounds that can induce cell death in cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly employed methods that measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity.

While specific data for this compound is not extensively documented, studies on analogous structures containing either the spiro-azetidinone or the spiro-chromanone core provide valuable data. For instance, derivatives of spiro[azetidine-2,3'-indole]-2',4(1'H)-dione have been evaluated for their cytotoxic effects against various human cancer cell lines. scholarsresearchlibrary.comresearchgate.net One particular derivative, 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione, demonstrated significant cytotoxicity in breast cancer cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin. scholarsresearchlibrary.comnih.gov The IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth by 50%, was found to be between 22.75 and 25.18 μM for this analogue. nih.gov

Similarly, research on spiro[chroman-2,4'-piperidin]-4-one derivatives has revealed potent cytotoxic activity. researchgate.net A novel series of these compounds was tested against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. researchgate.net One compound in this series, featuring a sulfonyl spacer, exhibited particularly strong activity with IC₅₀ values ranging from 0.31 to 5.62 μM across the tested cell lines. researchgate.net Other studies on chromane-2,4-dione derivatives have also reported moderate cytotoxic effects against cell lines such as HL-60 (leukemia) and MOLT-4 (leukemia). nih.gov

Compound Class/DerivativeCancer Cell LineAssayIC₅₀ Value (μM)Reference
3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dioneBreast Cancer LinesMTT/XTT22.75 - 25.18 nih.gov
Spiro[chroman-2,4'-piperidin]-4-one Derivative (Cmpd 16)MCF-7 (Breast)MTT0.31 researchgate.net
Spiro[chroman-2,4'-piperidin]-4-one Derivative (Cmpd 16)A2780 (Ovarian)MTT5.62 researchgate.net
Spiro[chroman-2,4'-piperidin]-4-one Derivative (Cmpd 16)HT-29 (Colorectal)MTT1.12 researchgate.net
Chroman-2,4-dione Derivative (Cmpd 13)MOLT-4 (Leukemia)MTT24.4 nih.gov
Chroman-2,4-dione Derivative (Cmpd 13)HL-60 (Leukemia)MTT42.0 nih.gov

Antiproliferative and Growth Inhibition Assays

Antiproliferative assays measure the ability of a compound to inhibit the growth and proliferation of cancer cells over time. These assays are fundamental in identifying potential cytostatic agents. The data often includes IC₅₀ values derived from dose-response curves.

The potential antiproliferative activity of the this compound scaffold can be inferred from studies on related structures. For example, a series of spirocyclic chromane (B1220400) derivatives were designed as inhibitors of the p300/CBP histone acetyltransferase, a target implicated in cancer progression. nih.gov The most potent compound from this series, designated B16, strongly inhibited the proliferation of enzalutamide-resistant prostate cancer cells (22Rv1) with an IC₅₀ value of just 96 nM. nih.gov This highlights the potential of the spiro-chromane framework in developing highly potent antiproliferative agents.

Further studies on flavanone (B1672756)/chromanone derivatives have also demonstrated promising antiproliferative activity against various colon cancer cell lines, with IC₅₀ values reported to be in the 10 to 30 μM range. nih.gov The mechanism for these derivatives was linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov Spiro-oxindole derivatives, which share the spirocyclic feature, have also been shown to significantly reduce cell proliferation in a time- and concentration-dependent manner against several human tumor cell lines, including K562 (leukemia) and HeLa (cervical carcinoma). mdpi.comnih.gov

Compound Class/DerivativeCancer Cell LineObserved EffectIC₅₀ ValueReference
Spirocyclic Chromane Derivative (B16)22Rv1 (Prostate)Inhibition of proliferation96 nM nih.gov
Flavanone/Chromanone DerivativesColon Cancer LinesAntiproliferative activity10 - 30 µM nih.gov
Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-onesVariousAntioxidant activity (related to proliferation)12.5 µg/mL nih.gov
Spiro[3-azabicyclo[3.1.0]hexane]oxindole DerivativesJurkat, K-562, HeLa, Sk-mel-2Antiproliferative activity2 - 10 µM mdpi.comnih.gov

Antimicrobial Activity Evaluation in Bacterial and Fungal Strains

The search for new antimicrobial agents is critical due to rising antibiotic resistance. Spirocyclic compounds, known for their unique three-dimensional structures, are attractive scaffolds for antimicrobial drug design. mdpi.comresearchgate.net The antimicrobial efficacy of new compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Analogous spiro-azetidine and spiro-chromane compounds have shown notable antimicrobial properties. A series of novel spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives were screened for their activity against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans, Aspergillus niger) strains. infona.plresearchgate.net Several of these compounds exhibited very good antibacterial activity, with MIC values ranging from 6.25 to 12.5 μg/mL. infona.pl Certain derivatives also displayed potent antifungal activity, comparable to standard drugs like fluconazole (B54011) and itraconazole. infona.pl

Similarly, diastereomers of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with reported MIC values as low as 2 µg/mL. nih.govnih.gov Other related spiro-heterocycles have shown moderate fungicidal activity against phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani. asianpubs.org These findings collectively suggest that the this compound core structure is a promising starting point for the development of new antimicrobial agents.

Compound ClassMicrobial StrainActivity TypeMIC Value (µg/mL)Reference
Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione DerivativesS. aureus, E. coli, P. aeruginosaAntibacterial6.25 - 12.5 infona.pl
Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione DerivativesC. albicans, A. nigerAntifungalComparable to standard drugs infona.pl
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-onesGram-positive & Gram-negative bacteriaAntibacterialDown to 2 nih.govnih.gov
Spiro-heterocycles DerivativesB. cinerea, R. solaniAntifungal>80% inhibition at 50 µg/mL asianpubs.org
3-Azolyl-4-chromanone PhenylhydrazonesC. albicans, S. cerevisiae, M. gypseumAntifungal< 16 nih.gov

Computational and Theoretical Approaches in the Study of Spiro Azetidine 3,2 Chromane 4 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a specific protein target. For derivatives of the spiro[azetidine-3,2'-chromane]-4'-one scaffold, docking simulations are crucial for elucidating potential mechanisms of action and rationalizing observed biological activities.

Research on related spirocyclic and chromanone structures demonstrates the utility of this approach across a diverse array of biological targets. For instance, docking studies on spiro-chromanone derivatives have been used to screen for antimicrobial activity by predicting their binding interactions with key bacterial and fungal enzymes, such as S. aureus penicillin-binding protein. nih.gov Similarly, novel spiroquinoxalinopyrrolidine hybrids containing a chromanone unit were evaluated as cholinesterase inhibitors, with docking results revealing high binding affinities for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In one study, a fluorinated derivative exhibited a calculated binding affinity of -10.5 kcal/mol with AChE. nih.gov

These simulations provide detailed atomic-level information about the binding mode, identifying key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking that stabilize the ligand-receptor complex. nih.govnih.gov For example, in the development of spirocyclic chromane (B1220400) derivatives as inhibitors of the p300/CBP histone acetyltransferase, molecular docking was employed to guide the design of new compounds based on the lead compound A-485. nih.gov The insights gained from these computational models help explain the structure-activity relationships (SAR) and guide the optimization of ligand affinity and selectivity for the intended target.

Derivative ClassTarget ProteinReported Binding Affinity (kcal/mol)Key Interactions Noted
Spiroquinoxalinopyrrolidine-ChromanoneAcetylcholinesterase (AChE)-10.5Hydrogen bonding, Hydrophobic
Spiroquinoxalinopyrrolidine-ChromanoneButyrylcholinesterase (BChE)-11.6Hydrogen bonding, Hydrophobic
Spiro-5-nitro isatin (B1672199) aza-β-lactamsBreast Cancer Target (MDM2)Not specified, compared to standardAnalysis of binding patterns
Spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-dionesMDM2 ProteinNot specified, compared to known inhibitorAnalysis of binding patterns

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules. mdpi.com For the this compound system, these calculations can provide a deep understanding of its structure, stability, and chemical reactivity.

The reactivity of the parent chromone (B188151) ring has been studied using ab initio calculations, which correctly predict that nucleophilic attack occurs preferentially at the C-2 and C-4 positions based on the molecule's electrostatic potential. rsc.org Furthermore, analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can predict the regioselectivity of cycloaddition reactions. rsc.org

The azetidine (B1206935) ring's chemistry is heavily influenced by its considerable ring strain, which makes it more reactive than larger cyclic amines but more stable and easier to handle than three-membered aziridines. researchgate.net Applying quantum chemical methods to the complete this compound structure would allow for the calculation of properties such as:

Electron Density Distribution: Identifying electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attack.

HOMO-LUMO Energy Gap: A smaller gap generally implies higher chemical reactivity. mdpi.com

Electrostatic Potential Maps: Visualizing charge distribution to predict non-covalent interactions and sites of protonation.

Bonding Analysis: Techniques like the Electron Localization Function (ELF) can characterize the nature of chemical bonds within the strained ring system. mdpi.com

These theoretical insights are invaluable for predicting the metabolic fate of the molecule and understanding its reactivity toward biological nucleophiles and electrophiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. frontiersin.org For congeners of this compound, QSAR models serve as predictive tools to estimate the activity of newly designed, unsynthesized molecules. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. rsc.orgnih.gov These approaches generate statistical models based on the 3D steric and electrostatic fields surrounding the aligned molecules. A successful 3D-QSAR model, validated by high correlation coefficients (R²), cross-validation coefficients (Q²), and predictive R² values (r²_pred), can provide a visual and quantitative understanding of the SAR. rsc.org

For example, a 3D-QSAR study on a series of nonsteroidal androgen receptor antagonists provided clear directives for improving activity: introducing negative charge groups at one position, bulky substituents at another, and hydrophilic groups at a third position were all predicted to enhance anticancer properties. rsc.org Similarly, a CoMFA-based 3D-QSAR model for aminoalkyl-substituted chromane derivatives with antiplasmodial activity yielded a robust model that could guide the synthesis of more potent agents against malaria. nih.gov These models are powerful for optimizing lead compounds by predicting which structural modifications are most likely to improve biological efficacy.

QSAR Study SubjectMethodPredictive r²
Androgen Receptor AntagonistsCoMFA0.6720.9920.745
Androgen Receptor AntagonistsCoMSIA0.6630.9940.868
Antiplasmodial ChromanesCoMFAGoodExcellentGood
Antimicrobial Spiro ChromanonesQSARGood Correlation Reported--

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are often used to refine and validate the results of docking studies by assessing the stability of the predicted binding pose.

For derivatives of the this compound scaffold, MD simulations can be used to:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can determine if the ligand remains stably bound in the active site. nih.govresearchgate.net

Analyze Conformational Flexibility: The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein interact most dynamically with the ligand. nih.gov

Refine Binding Interactions: MD simulations allow for the observation of subtle changes in hydrogen bonds and other non-covalent interactions, providing a more accurate picture of the binding event.

Calculate Binding Free Energy: Techniques like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates well with experimental binding affinities. nih.govespublisher.com

In studies of related spiro and chromone compounds, MD simulations have been instrumental in confirming that the docked conformation is stable and in identifying key residues responsible for the interaction, thus providing stronger evidence for the proposed binding mode. nih.govresearchgate.netespublisher.com

In Silico Prediction of Pharmacokinetic Properties within a Research Context

A critical aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico tools are widely used in the early stages of research to predict these properties for novel molecules like this compound derivatives, helping to identify candidates with a higher probability of success in later clinical stages. f1000research.comasianpubs.org

Various software platforms, such as SwissADME and admetSAR, are used to calculate key drug-like properties. nih.gov These predictions are often guided by established criteria like Lipinski's Rule of Five, which sets thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scielo.br

Commonly predicted parameters for spiro-chromanone derivatives in research contexts include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability. nih.govresearchgate.net

Distribution: Blood-Brain Barrier (BBB) permeability and plasma protein binding (PPB). researchgate.netnih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes.

Solubility: Aqueous solubility (logS) is a critical factor for bioavailability. nih.gov

Studies on related spiro[chromane-pyrimidine] and other chromanone derivatives have shown that these compounds can possess favorable predicted pharmacokinetic profiles, including high gastrointestinal absorption and good cell membrane permeability. nih.govnih.gov These early computational assessments are vital for flagging potential liabilities and guiding the design of compounds with improved ADMET characteristics.

PropertyDescriptionTypical Predicted Value Range for Chromanone Derivatives
Molecular Weight (MW) Mass of the molecule ( g/mol )< 500 Da
logP Octanol-water partition coefficient (lipophilicity)< 5
Hydrogen Bond Donors (HBD) Number of OH and NH groups≤ 5
Hydrogen Bond Acceptors (HBA) Number of O and N atoms≤ 10
Human Intestinal Absorption (HIA) Percentage of drug absorbed from the gutHigh (e.g., 95.5-96.7%) researchgate.net
Caco-2 Permeability In vitro model for intestinal permeability (nm/s)Variable (e.g., 23.9-48.3) researchgate.net
Blood-Brain Barrier (BBB) Permeability Ability to cross into the central nervous systemFavorable in some cases nih.gov
Topological Polar Surface Area (TPSA) Surface sum over all polar atoms (Ų)< 140 Ų

Chemoinformatics and Database Mining for Related Scaffolds

Chemoinformatics involves the use of computational methods to analyze large chemical datasets, while database mining is the process of searching vast chemical libraries (like PubChem, ZINC, or proprietary databases) for molecules with specific structural features or predicted properties. nih.gov These approaches are essential for exploring the chemical space around the this compound scaffold.

Researchers can use these techniques to:

Identify Structurally Related Compounds: Perform substructure or similarity searches to find existing compounds that contain the core spiro[azetidine-chromanone] framework or related motifs. This can reveal previously explored biological activities or provide starting points for new synthetic routes.

Pharmacophore-Based Screening: Develop a 3D pharmacophore model based on a known active compound and use it to screen databases for diverse structures that match the required electronic and steric features for biological activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The rigid azetidine-containing spirocycle is a valuable motif in modern drug design. researchgate.net Chemoinformatics can help identify potential bioisosteres—substituents or ring systems with similar physicochemical properties—that can be used to create novel, patent-free analogues with potentially improved properties. nih.gov For example, the 2,6-diazaspiro[3.3]heptane ring system has been successfully used as a bioisostere for piperazine. researchgate.net

The unique 3D-dimensionality of spiro compounds like this compound is considered advantageous for maximizing interactions with protein targets, such as hydrogen bonding and hydrophobic contacts, potentially leading to improved binding affinity and better ADMET scores. nih.gov Database mining allows for the systematic exploration of this privileged scaffold in the vast landscape of known chemicals.

Future Perspectives and Emerging Research Avenues for Spiro Azetidine 3,2 Chromane 4 One

Development of Advanced Synthetic Methodologies for Structural Diversity

The exploration of the full therapeutic potential of the spiro[azetidine-3,2'-chromane]-4'-one scaffold is contingent upon the development of efficient and versatile synthetic strategies capable of generating a wide array of structurally diverse analogs. While foundational syntheses exist, future research will likely focus on more advanced and elegant methodologies.

Key areas of development include:

Asymmetric Synthesis : Achieving stereocontrol at the spirocyclic center and any other stereocenters is crucial, as different enantiomers or diastereomers often exhibit vastly different biological activities. Future work will likely involve the development of chiral catalysts, such as copper(I)-based systems used for the asymmetric synthesis of analogous spiro[azetidine-indolines], to produce enantiomerically pure compounds. nih.gov

Cascade and Domino Reactions : These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecular architectures from simple starting materials. Designing a cascade reaction that forms both the azetidine (B1206935) and chromanone rings in a controlled manner would represent a significant advancement.

Multicomponent Reactions (MCRs) : MCRs, such as the [3+2] cycloaddition of azomethine ylides, provide rapid access to libraries of densely functionalized heterocyclic compounds. arkat-usa.org Adapting MCR strategies to incorporate the azetidine and chromanone precursors could dramatically accelerate the discovery of new derivatives. rsc.org

Late-Stage Functionalization : Developing methods to modify the core this compound structure after its initial synthesis is a powerful strategy. This allows for the rapid introduction of various substituents to explore the structure-activity relationship (SAR) without needing to redesign the entire synthetic route.

Synthetic StrategyDescriptionPotential Advantage for this compoundReference
Asymmetric CatalysisUse of chiral catalysts to control the stereochemical outcome of a reaction.Access to specific, biologically active stereoisomers. nih.gov
Multicomponent Reactions (MCRs)Three or more reactants combine in a single pot to form a product containing parts of all reactants.Rapid generation of a library of diverse derivatives for screening. arkat-usa.orgrsc.org
Cascade (Domino) ReactionsA sequence of intramolecular reactions triggered by a single event, forming multiple bonds in one step.High atom economy and efficiency in constructing the complex spirocyclic core. nih.gov
Late-Stage FunctionalizationIntroduction of functional groups onto a complex molecule at a late stage of the synthesis.Enables rapid exploration of structure-activity relationships (SAR). beilstein-journals.org

Exploration of Novel Biological Targets and Therapeutic Applications

The chromanone moiety is a well-established pharmacophore found in many natural products and synthetic drugs. nih.gov Derivatives of the related spiro[chromane-2,4'-piperidine]-4-one scaffold have demonstrated a remarkable breadth of biological activities, suggesting that the this compound core could also interact with a wide range of biological targets. researchgate.net

Future research should systematically screen this compound class against various targets and disease models, including:

Oncology : Spiro-chromanone derivatives have shown potent anti-proliferative activity against various cancer cell lines, including prostate and breast cancer. researchgate.netnih.gov One mechanism involves the inhibition of the p300/CBP histone acetyltransferase (HAT), a critical co-activator in cancer cell growth. nih.gov

Infectious Diseases : The scaffold has shown promise in combating both bacterial and mycobacterial pathogens. Analogs have been identified as inhibitors of bacterial quorum sensing, a cell-to-cell communication system vital for pathogenesis, and as inhibitors of fatty acid synthesis in pathogens. researchgate.netnih.gov Furthermore, potent activity against Mycobacterium tuberculosis has also been reported. nih.gov

Metabolic Diseases : Spiro[chromane-2,4'-piperidine] derivatives have been successfully developed as potent and orally bioavailable agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov Additionally, spiro hydantoin (B18101) derivatives of 8-aza-4-chromanones are potent aldose reductase inhibitors, relevant for treating diabetic complications. organic-chemistry.org

Spiro-Chromanone Analog ClassBiological Target / ApplicationReported ActivityReference
Spiro[chromane-2,4'-piperidine] derivativesAnticancer (Prostate Cancer)Potent p300 HAT inhibitors with in vivo efficacy. nih.gov
Spiro[chromane-2,4'-piperidine] derivativesAnti-TuberculosisSignificant inhibition of M. tuberculosis (H37Ra strain). nih.gov
Spiro[chromane-2,4'-piperidine] derivativesGPR119 Agonism (Diabetes)Potent and orally bioavailable agonists. nih.gov
Spiro[chromane-2,4'-piperidine] derivativesAntibacterial (Fatty Acid Synthesis)Excellent inhibitory activity against various pathogenic bacteria. nih.gov
Spiro 4-ChromanonesAntibacterial (Quorum Sensing)Promising anti-quorum sensing activity against C. violaceum. researchgate.net
Spiro Hydantoin ChromanonesAldose Reductase Inhibition (Diabetes Complications)Highly potent inhibition of sorbitol accumulation. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can significantly accelerate the optimization of the this compound scaffold.

Future applications include:

De Novo Design : Generative AI models can design novel derivatives of the spiro core that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics. springernature.comacm.org

Property Prediction : ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET) of virtual compounds before they are synthesized, saving time and resources. nih.govspringernature.com

Reaction Prediction and Synthesis Planning : AI tools can help chemists devise the most efficient synthetic routes to target molecules, overcoming potential synthetic challenges and improving yields. nih.gov

High-Throughput Virtual Screening : ML models can rapidly screen vast virtual libraries of this compound analogs against a target protein's structure, identifying the most promising candidates for synthesis and testing. nih.gov

Fragment-Based and Diversity-Oriented Synthesis Approaches

Two powerful strategies in modern drug discovery, fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS), are highly applicable to the this compound scaffold.

Diversity-Oriented Synthesis (DOS) : DOS aims to create collections of structurally diverse and complex molecules from a common starting material in a few steps. beilstein-journals.org Applying a DOS strategy to the this compound core would allow for the systematic exploration of the surrounding chemical space, potentially revealing novel biological activities. rsc.orgrsc.org This approach focuses on generating three-dimensional diversity, a key feature of spirocycles. mskcc.org

Fragment-Based Drug Discovery (FBDD) : In FBDD, small molecular fragments are screened for weak binding to a biological target. Hits are then grown or linked to produce a potent lead compound. The individual azetidine and chromanone rings, or simple derivatives thereof, could be used as fragments to identify key interactions with a target protein. The rigid spirocyclic core would then serve as the ideal scaffold to link these fragments and orient them correctly for high-affinity binding.

Applications as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological system. The unique properties of the this compound scaffold make it an excellent candidate for development into chemical probes.

The inherent conformational rigidity of the spirocyclic system can lead to high selectivity for a particular protein target. nih.gov By attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a clickable alkyne group for bioorthogonal chemistry—to a potent and selective this compound derivative, researchers can create powerful tools. These probes could be used to:

Visualize the subcellular localization of the target protein.

Identify the protein's binding partners through pull-down experiments followed by mass spectrometry.

Validate the engagement of the drug with its intended target in living cells.

Elucidate the downstream effects of modulating the target's activity, thus clarifying its role in complex biological pathways.

Given the known activity of related scaffolds against targets like p300 HAT, developing a probe from this class could provide invaluable insights into the epigenetic regulation of gene expression in cancer. nih.gov

Q & A

Q. What are the key synthetic methodologies for Spiro[azetidine-3,2'-chromane]-4'-one derivatives, and how are reaction conditions optimized?

this compound derivatives are synthesized via multi-step protocols involving cyclization and spiro-ring formation. A common approach employs catalytic enantioselective reactions, such as Sc(OTf)₃-catalyzed [5+1] annulation between 3-aminophenols and O-alkyl ortho-oxygenated benzaldehydes, achieving α-C(sp³)-H functionalization and de-aromatization . Optimization often requires iterative experimentation (e.g., >250 trials for azetidine synthesis) to refine catalysts, solvents, and temperatures . Column chromatography (hexane/AcOEt gradients) and spectroscopic validation (IR, GC-MS) are standard for purification and characterization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound compounds?

X-ray crystallography is the gold standard for structural elucidation, resolving spiro-conformation and ring puckering via amplitude/phase coordinates . Spectroscopic methods include:

  • IR spectroscopy for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • GC-MS for molecular ion validation and purity assessment (e.g., low-intensity ions due to thermal instability) .
  • NMR (¹H/¹³C) to confirm stereochemistry and spiro-junction connectivity .
    Purity is further verified via HPLC (≥99%) and elemental analysis .

Advanced Research Questions

Q. How do computational studies (e.g., DFT, molecular dynamics) inform the design and activity prediction of this compound derivatives?

Density Functional Theory (DFT) calculations predict electronic properties and transition states, guiding enantioselective synthesis . Molecular dynamics (MD) simulations assess conformational stability and ligand-protein interactions. For example, MD trajectories (AMBER/CHARMM force fields) evaluate binding free energies (ΔG) to targets like kinases or tubulin, correlating with experimental IC₅₀ values . Solvent-accessible surface area (SASA) analysis identifies hydrophobic interactions critical for apoptosis induction .

Q. What strategies address discrepancies in biological activity data across studies (e.g., cytotoxicity vs. antioxidant effects)?

Contradictions arise from assay variability (e.g., MTT vs. DPPH assays) or structural modifications. For example:

  • Anticancer activity : Derivatives with 4′-methyl groups show potent apoptosis induction (IC₅₀ = 1–5 µM) in MCF-7 cells, while electron-withdrawing substituents reduce efficacy .
  • Antioxidant effects : Thiadiazol-spiro derivatives exhibit radical scavenging (IC₅₀ = 8–12 µM) via phenolic -OH groups, contrasting with non-polar analogs lacking activity .
    Standardized protocols (e.g., NCI-60 panel for cytotoxicity) and SAR-guided modifications reconcile such discrepancies .

Q. How are spiro-ring conformational dynamics analyzed to understand structure-activity relationships (SAR)?

Cremer-Pople puckering coordinates quantify ring distortions (e.g., chair vs. boat conformers) . For this compound, azetidine ring puckering (q₂ = 0.2–0.5 Å) impacts steric hindrance and target binding. Torsion angle heatmaps (e.g., θ₃–θ₅) derived from XRD data correlate with bioactivity; planar chromane rings enhance π-π stacking with DNA topoisomerases .

Methodological Challenges

Q. What experimental designs improve enantiomeric excess (ee) in asymmetric synthesis of this compound?

Chiral catalysts (e.g., Sc(OTf)₃ with BINOL ligands) achieve ee >90% via transition-state control . Solvent polarity (e.g., dichloromethane vs. THF) and temperature gradients (-20°C to RT) minimize racemization. Kinetic resolution through crystallization (e.g., hexane/AcOEt) further enriches enantiomers .

Q. How are spiro-compounds optimized for pharmacokinetic properties without compromising bioactivity?

Prodrug strategies (e.g., acetyl-protected hydroxyls) enhance solubility and oral bioavailability. Lipophilicity (logP) is tuned via substituent engineering (e.g., -CF₃ groups reduce logP from 3.2 to 2.5), balancing membrane permeability and metabolic stability .

Future Directions

Q. What emerging applications (beyond anticancer/antioxidant) are explored for this compound derivatives?

Recent studies highlight neuroprotective (e.g., NMDA receptor modulation) and anti-inflammatory (COX-2 inhibition) potential . Spirobichroman-based polyimides also show promise in materials science for high-temperature polymers .

Q. How can high-throughput screening (HTS) accelerate the discovery of novel spiro-compounds?

HTS pipelines integrate automated synthesis (e.g., microwave-assisted cyclization) and virtual libraries (ZINC20 database) for rapid SAR profiling . Microfluidics-enabled crystallization and AI-driven QSAR models further streamline lead optimization .

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Spiro[azetidine-3,2'-chromane]-4'-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.